3,5-Dimethylphenyl phosphate
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Overview
Description
3,5-Dimethylphenyl phosphate is an organic compound with the chemical formula C8H11O4P. It is a derivative of phenyl phosphate where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylphenyl phosphate can be synthesized through the esterification of 3,5-dimethylphenol with phosphoric acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the phosphate ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphate ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phosphate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3,5-Dimethylphenyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-dimethylphenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various biochemical pathways. The methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Tris(3,5-dimethylphenyl) phosphate: A related compound with three 3,5-dimethylphenyl groups attached to a central phosphate.
Bis(3,5-dimethylphenyl) phenyl phosphate: Contains two 3,5-dimethylphenyl groups and one phenyl group attached to the phosphate.
Uniqueness
3,5-Dimethylphenyl phosphate is unique due to its specific substitution pattern on the phenyl ring, which can affect its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can enhance its stability and influence its interactions with other molecules.
Properties
CAS No. |
39289-88-8 |
---|---|
Molecular Formula |
C8H11O4P |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C8H11O4P/c1-6-3-7(2)5-8(4-6)12-13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI Key |
AFQJYYPIAZDTHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(O)O)C |
Origin of Product |
United States |
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